molecular formula C12H15NO B2705255 1-(3,4-Dimethylphenyl)pyrrolidin-2-one CAS No. 343375-66-6

1-(3,4-Dimethylphenyl)pyrrolidin-2-one

Cat. No. B2705255
CAS RN: 343375-66-6
M. Wt: 189.258
InChI Key: GSLPUNOKUQQOMP-UHFFFAOYSA-N
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Description

“1-(3,4-Dimethylphenyl)pyrrolidin-2-one” is a chemical compound that features a pyrrolidin-2-one ring, which is a five-membered lactam . This compound is part of a class of organic compounds known as pyrrolidin-2-ones, which are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, such as “1-(3,4-Dimethylphenyl)pyrrolidin-2-one”, can be achieved through various methods. One such method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Dimethylphenyl)pyrrolidin-2-one” is characterized by a pyrrolidin-2-one ring, a five-membered lactam present in both natural and synthetic compounds . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process is part of the cascade reactions of N-substituted piperidines .

Scientific Research Applications

Biological Importance

Pyrrolones and pyrrolidinones, which include “1-(3,4-Dimethylphenyl)pyrrolidin-2-one”, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

Antimicrobial Activity

Pyrrolone and pyrrolidinone derivatives have been found to exhibit antimicrobial activity . This makes them valuable in the development of new antimicrobial agents.

Anticancer Activity

These compounds have also shown anticancer activity . For instance, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited antitumor activity against lung cancer with growth inhibition of 55% and CNS cancer with growth inhibition of 67% .

Anti-inflammatory Activity

Pyrrolone and pyrrolidinone derivatives have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antidepressant Activity

These compounds have been found to have antidepressant activity . This suggests their potential use in the treatment of depression and related disorders.

Synthesis of Alkaloids and Unusual β-amino Acids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . They have also been used in the synthesis of unusual β-amino acids such as statin and its derivatives .

Industrial Applications

Pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . They are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .

Synthesis of Iodo-substituted Pyrroles

Iodo-substituted pyrroles are highly valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals . Pyrrolidin-2-ones can be used in the synthesis of these iodo-substituted pyrroles .

Future Directions

The future directions for “1-(3,4-Dimethylphenyl)pyrrolidin-2-one” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and potential applications in the treatment of various diseases .

Mechanism of Action

    Target of Action

    Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . The specific targets of “1-(3,4-Dimethylphenyl)pyrrolidin-2-one” would depend on its specific structure and functional groups.

    Biochemical Pathways

    Pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . The specific biochemical pathways affected by “1-(3,4-Dimethylphenyl)pyrrolidin-2-one” would depend on its specific targets and mode of action.

properties

IUPAC Name

1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-5-6-11(8-10(9)2)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLPUNOKUQQOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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